(1S,2R,3S,4R)-methyl 4-amino-2,3-dihydroxycyclopentanecarboxylate
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis Strategies
A key area of research for this compound involves its synthesis. Fernandez et al. (2008) described the first total synthesis of enantiopure methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate, a closely related compound. This synthesis was achieved through a novel strategy transforming nitrohexofuranoses into cyclopentylamines, using intramolecular cyclization to create 2-oxabicyclo[2.2.1]heptane derivatives (Fernandez, Estévez, Sussman, & Estévez, 2008). Similar strategies were also used in the synthesis of other enantiopure methyl cyclopentanecarboxylates, as reported by Estévez et al. (2010) (Estévez, Soengas, Tato, Thomas, Estévez, Estévez, & Sussman, 2010).
Chemical Transformations
Research by Fernandez et al. (2009) focused on the synthesis of a new enantiopure polyhydroxylated cyclopentyl β-amino acid, which is relevant due to its relation to the compound . This research also involved the transformation of nitrohexofuranoses into cyclopentylamines and highlighted the flexibility of this method in synthesizing a variety of amino acid derivatives (Fernandez, Estévez, Estévez, & Estévez, 2009).
Structural Studies
Crystallographic studies also play a role in understanding this compound. For instance, Abraham et al. (2011) investigated the crystal structures of dipeptides derived from related β-amino acids, which provide insights into the structural characteristics and potential interactions of compounds like (1S,2R,3S,4R)-methyl 4-amino-2,3-dihydroxycyclopentanecarboxylate (Abraham, Davies, Roberts, Thompson, & Thomson, 2011).
Biochemical Applications
In terms of biochemical applications, research has explored the use of similar cyclopentanecarboxylate derivatives in various fields. For instance, Blaser and Reymond (2000) studied the stereoselective inhibition of alpha-L-fucosidases by N-benzyl aminocyclopentitols, which could have implications for understanding the biochemical interactions and potential therapeutic uses of (1S,2R,3S,4R)-methyl 4-amino-2,3-dihydroxycyclopentanecarboxylate and its derivatives (Blaser & Reymond, 2000).
Safety And Hazards
This involves studying the compound’s potential hazards, toxicity, and safety measures that need to be taken while handling it.
Future Directions
This involves discussing potential future research directions, applications, or improvements related to the compound.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For “(1S,2R,3S,4R)-methyl 4-amino-2,3-dihydroxycyclopentanecarboxylate”, you may need to consult specialized databases or contact researchers in the field for more detailed information.
properties
IUPAC Name |
methyl 4-amino-2,3-dihydroxycyclopentane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-12-7(11)3-2-4(8)6(10)5(3)9/h3-6,9-10H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTVJFYENZGXEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(C1O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,3S,4R)-methyl 4-amino-2,3-dihydroxycyclopentanecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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